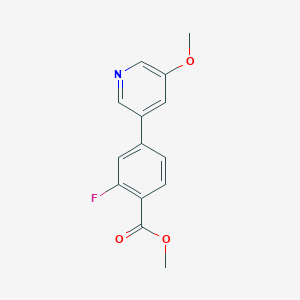

Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate

Description

Properties

IUPAC Name |

methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-18-11-5-10(7-16-8-11)9-3-4-12(13(15)6-9)14(17)19-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVYGWMNFLHRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742977 | |

| Record name | Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375068-84-0 | |

| Record name | Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate

Abstract

In the landscape of modern drug discovery and materials science, compounds featuring biaryl scaffolds are of significant interest due to their prevalence in biologically active agents and functional materials.[1][2] The precise and unambiguous determination of their chemical structure is a foundational requirement for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory standards. This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of a novel biaryl compound, Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate. We will move beyond a simple recitation of techniques, instead focusing on the logical synthesis of data from multiple analytical platforms—including high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each step is presented as a self-validating component of an integrated workflow, designed to provide researchers and drug development professionals with a robust framework for characterizing complex small molecules.

Foundational Analysis: Establishing the Molecular Blueprint

The initial phase of any structure elucidation focuses on determining the fundamental properties of the molecule: its elemental composition and the primary functional groups it contains. This creates a basic blueprint that will be fleshed out with more detailed connectivity information.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before attempting to piece together the molecular puzzle, we must know what all the pieces are. HRMS provides the elemental formula, which is the most critical starting point. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically < 5 ppm), allowing for the confident determination of a unique molecular formula. For Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate, the expected molecular formula is C₁₄H₁₂FNO₃.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition (Positive Ion Mode):

-

Infuse the sample at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to 3.5-4.5 kV.

-

Use nitrogen as the nebulizing and drying gas. Set the drying gas temperature to 200-250 °C.

-

Acquire data over a mass range of m/z 100-500.

-

Use a known reference compound (e.g., a calibrant solution from the instrument manufacturer) for continuous internal mass calibration to ensure high accuracy.

-

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₂FNO₃ |

| Exact Mass (M) | 261.08012 |

| Ion Adduct | [M+H]⁺ |

| Calculated m/z | 262.08799 |

| Observed m/z | 262.0875 ± 0.0013 |

| Mass Error | < 5 ppm |

Trustworthiness: The experimentally observed m/z value must match the calculated value for the protonated molecule ([M+H]⁺) within a narrow error margin (<5 ppm). This provides high confidence in the assigned elemental formula, which must be consistent with all subsequent NMR and crystallographic data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies. For this specific molecule, we are looking for definitive evidence of the ester carbonyl group, the aromatic rings, the C-F bond, and the C-O bonds of the ether and ester.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

The instrument software automatically generates the absorbance spectrum.

-

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2960-2850 | Medium-Weak | -OCH₃ and -COOCH₃ C-H Stretch |

| ~1725-1710 | Strong | C=O Stretch (Ester) [3] |

| ~1610-1580 | Medium-Strong | Aromatic C=C Stretch (Pyridine and Benzene) |

| ~1280-1240 | Strong | Aryl-O Stretch (Asymmetric, Ester) & C-F Stretch |

| ~1150-1080 | Strong | Aryl-O-C Stretch (Ether) & C-O Stretch (Symmetric, Ester) |

Trustworthiness: The presence of a strong absorption band around 1720 cm⁻¹ is a highly reliable indicator of the ester carbonyl group. This, combined with the C-O stretching bands and aromatic signals, provides a functional group "checklist" that must be fully explained by the final proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structure elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.

Experimental Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

1D Acquisition:

-

¹H NMR: Acquire with a 30-45° pulse angle over a spectral width of -2 to 12 ppm.

-

¹³C{¹H} NMR: Acquire with proton decoupling over a spectral width of 0 to 200 ppm.

-

DEPT-135: Acquire to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.

-

-

2D Acquisition: Acquire COSY, HSQC, and HMBC experiments using standard pulse programs provided by the instrument manufacturer.

1D NMR: The Initial Atom Count and Environment Scan

Expertise & Causality: ¹H and ¹³C NMR provide the first detailed look at the molecular skeleton. We analyze chemical shifts (indicating the electronic environment), integration (proton count), and coupling constants (J-coupling, indicating neighboring protons). The fluorine atom will also introduce characteristic C-F and H-F coupling.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Atom Label | Predicted ¹H Shift (ppm), Multiplicity, J (Hz), Integration | Predicted ¹³C Shift (ppm) |

| Benzoate Ring | ||

| H3 | ~7.45, dd, J ≈ 8.0, 2.0, 1H | ~118 (d, JCF ≈ 9 Hz) |

| H5 | ~7.65, dd, J ≈ 8.0, 2.0, 1H | ~132 |

| H6 | ~7.90, t, J ≈ 8.0, 1H | ~125 (d, JCF ≈ 3 Hz) |

| Pyridine Ring | ||

| H2' | ~8.60, d, J ≈ 2.5, 1H | ~145 |

| H4' | ~7.50, dd, J ≈ 8.5, 2.5, 1H | ~122 |

| H6' | ~8.40, d, J ≈ 8.5, 1H | ~140 |

| Substituents | ||

| -COOCH₃ | ~3.95, s, 3H | ~52.5 |

| -OCH₃ | ~3.90, s, 3H | ~55.8 |

| Quaternary Carbons | ||

| C1 | - | ~130 |

| C2 | - | ~160 (d, JCF ≈ 250 Hz) |

| C4 | - | ~140 (d, JCF ≈ 8 Hz) |

| C1' (C=O) | - | ~165 |

| C3' | - | ~135 |

| C5' | - | ~158 |

Note: Predicted values are based on additive principles and data from similar compounds.[5][6] Actual values may vary.

2D NMR Spectroscopy: Confirming Connectivity

Expertise & Causality: While 1D NMR provides the parts list, 2D NMR shows how they are assembled. COSY identifies proton-proton adjacencies, HSQC maps protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are essential for connecting disparate parts of the molecule.

The 2D NMR Elucidation Workflow

The logical flow of 2D NMR analysis is crucial. We first establish spin systems (isolated groups of coupled protons) with COSY, then assign the carbons for those systems with HSQC. Finally, we use HMBC to link these systems together and position the quaternary carbons and substituents.

Caption: Logical workflow for 2D NMR-based structure elucidation.

Key HMBC Correlations for Unambiguous Proof

Trustworthiness: The entire structure hinges on specific, long-range correlations that bridge the key fragments of the molecule. The table below outlines the non-negotiable HMBC correlations required to confirm the identity of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate.

| Proton(s) | Key Correlated Carbon(s) | Structural Information Confirmed |

| -COOCH₃ (H, ~3.95 ppm) | C=O (~165 ppm) | Confirms methyl ester group |

| -OCH₃ (H, ~3.90 ppm) | C5' (~158 ppm) | Positions methoxy group on pyridine ring at C5' |

| H3 (~7.45 ppm) / H5 (~7.65 ppm) | C4 (~140 ppm) | Confirms benzoate ring connectivity |

| H2' (~8.60 ppm) / H4' (~7.50 ppm) | C3' (~135 ppm) | Confirms pyridine ring connectivity |

| H3 (~7.45 ppm) / H5 (~7.65 ppm) | C3' (~135 ppm) | Crucial Inter-ring Correlation: Links Benzoate C4 to Pyridine C3' |

| H2' (~8.60 ppm) / H4' (~7.50 ppm) | C4 (~140 ppm) | Crucial Inter-ring Correlation: Links Pyridine C3' to Benzoate C4 |

The observation of correlations between protons on one ring and carbons on the other (highlighted in the table) provides definitive proof of the biaryl linkage and its specific location (C4 of the benzoate to C3' of the pyridine).

The Definitive Proof: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of HRMS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is considered the "gold standard" for absolute structure proof. It provides a three-dimensional model of the molecule as it exists in the crystal lattice, unambiguously defining atomic connectivity, bond lengths, bond angles, and stereochemistry.[7][8]

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data to obtain the final structure.

Trustworthiness: The final refined crystallographic model provides a direct visualization of the molecule. Key parameters to verify include:

-

Connectivity: All atoms and bonds must match the structure proposed by NMR.

-

Dihedral Angle: The angle between the planes of the benzoate and pyridine rings is a key conformational feature of biaryl compounds.[9]

-

R-factor: The crystallographic R-factor (or R₁) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5-7% for high-quality data indicates an excellent refinement.

Integrated Structure Elucidation Workflow & Conclusion

The power of this multi-technique approach lies in its self-validating nature. The molecular formula from HRMS acts as a constraint for the NMR data. The functional groups identified by IR must be present in the NMR and final structure. The detailed connectivity map from 2D NMR must perfectly match the 3D model from X-ray crystallography. Any discrepancy at any stage would invalidate the proposed structure and require re-evaluation.

Caption: Integrated workflow for the complete structure elucidation process.

By systematically applying this integrated workflow, researchers can confidently and definitively elucidate the structure of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate. This rigorous approach not only ensures the foundational accuracy required for publication, patenting, and regulatory submission but also provides a deep understanding of the molecule's chemical nature, paving the way for its successful application in research and development.

References

-

PubChem. Methyl 5-fluoro-4-methyl-2-(piperidin-3-yl)benzoate. National Center for Biotechnology Information. Available from: [Link]

-

ScienceDirect. Exploration of pyridine containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors. Available from: [Link]

- Google Patents. Synthesis of methyl 2-fluoroacrylate.

-

ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Available from: [Link]

-

PubChem. 2-Fluoro-4-(2-methoxypyridin-3-yl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs). Available from: [Link]

-

PubMed. Methyl 2-[4-(tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoate. National Center for Biotechnology Information. Available from: [Link]

-

Pharmacia. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available from: [Link]

-

ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. American Chemical Society. Available from: [Link]

-

PMC. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. Available from: [Link]

-

SCIRP. A Hirshfeld Surface Analysis and Crystal Structure of 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde. Available from: [Link]

-

PMC. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis. Available from: [Link]

-

MDPI. Methyl 2,5-Dihydroxy-4-(3′-methyl-2′-butenyl)benzoate. Available from: [Link]

-

MDPI. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Available from: [Link]

-

ResearchGate. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Available from: [Link]

-

ResearchGate. Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1 H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. Available from: [Link]

-

PubChem. 3-Fluoro-5-(5-methoxypyridin-2-yl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

Sources

- 1. Exploration of pyridine containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. A Hirshfeld Surface Analysis and Crystal Structure of 2’-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde [scirp.org]

- 9. Methyl 2-[4-(tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Predicted Biological Activity of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate: An In-Depth Technical Guide for Drug Discovery Professionals

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

Deconstructing the Molecule: A Structural and Physicochemical Analysis of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate

The journey into predicting the biological activity of a novel compound begins with a thorough examination of its molecular architecture. Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate is a small molecule characterized by several key functional groups that are known to influence pharmacokinetic and pharmacodynamic properties.

The structure comprises a central benzoic acid methyl ester scaffold, substituted with a fluorine atom at the 2-position and a 5-methoxypyridin-3-yl group at the 4-position. The presence of a fluorine atom can significantly modulate the compound's metabolic stability and binding affinity for target proteins.[3] The methoxy-substituted pyridine ring is a common motif in medicinal chemistry, often contributing to improved solubility and favorable interactions with biological targets.[4]

To quantify its drug-like properties, a preliminary in silico analysis of its physicochemical parameters is essential. These descriptors, often guided by Lipinski's Rule of Five, provide a foundational assessment of the compound's potential for oral bioavailability.

| Property | Predicted Value | Implication for Druggability |

| Molecular Weight | ~261.25 g/mol | Within the ideal range for small molecule drugs. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Indicates good membrane permeability.[5] |

| Hydrogen Bond Donors | 0 | Favorable for passive diffusion across membranes. |

| Hydrogen Bond Acceptors | 4 (Oxygen and Nitrogen atoms) | Allows for potential interactions with biological targets. |

| Polar Surface Area (PSA) | ~59.4 Ų | Suggests good oral absorption and cell permeability.[6] |

This initial assessment suggests that Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate possesses a favorable physicochemical profile for a potential therapeutic agent.

In Silico Target Prediction: Unveiling Potential Biological Interactions

With a foundational understanding of the compound's structure, the next logical step is to predict its potential biological targets. This is achieved through a combination of ligand-based and structure-based computational methods. The overarching goal is to generate a prioritized list of protein targets for subsequent experimental validation.[7][8]

Ligand-Based Approaches: Learning from Known Bioactive Molecules

Ligand-based methods leverage the principle that structurally similar molecules often exhibit similar biological activities. By comparing the molecular fingerprints and 3D shape of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate to large databases of compounds with known biological activities (e.g., ChEMBL, PubChem), we can infer potential targets.

Workflow for Ligand-Based Target Prediction:

Given the presence of the fluorinated phenyl and methoxypyridine moieties, it is plausible that this compound could interact with kinases, a class of enzymes frequently targeted in oncology and inflammatory diseases.[9]

Structure-Based Approaches: Docking into the Proteome

Structure-based methods, primarily molecular docking, involve computationally placing the compound into the binding sites of known protein structures. This allows for the prediction of binding affinity and the identification of key intermolecular interactions.

Workflow for Structure-Based Target Prediction:

This dual-pronged approach, combining ligand and structure-based methods, provides a more robust and comprehensive prediction of the compound's target profile.

Predicting ADMET Properties: A Critical Step for Drug Viability

A promising biological activity profile is futile if the compound possesses poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[10] In silico ADMET prediction is a crucial step in the early de-risking of drug candidates.[2]

| ADMET Property | Prediction Method | Predicted Outcome | Rationale and Implications |

| Absorption | Caco-2 Permeability Models | High | Favorable for oral absorption. |

| Distribution | Plasma Protein Binding Prediction | Moderate to High | May influence the free fraction of the drug available for therapeutic action.[11] |

| Blood-Brain Barrier (BBB) Penetration | Likely Low to Moderate | The polar surface area and presence of heteroatoms may limit BBB penetration.[12] | |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Induction Models | Potential for CYP interactions | The methoxy group may be a site for metabolism. Further investigation is warranted.[5] |

| Excretion | Renal Clearance Prediction | Likely renal and/or hepatic clearance | The compound's size and polarity suggest it could be cleared by either pathway. |

| Toxicity | hERG Inhibition Prediction | Low Risk | Crucial for avoiding cardiotoxicity. |

| Mutagenicity (Ames Test) Prediction | Low Risk | Important for long-term safety.[13] |

This predictive ADMET profile suggests that Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate has a reasonable chance of possessing acceptable drug-like properties, though potential metabolic liabilities should be experimentally investigated.

Experimental Validation: From In Silico Hypothesis to Empirical Evidence

Computational predictions, no matter how sophisticated, must be validated through rigorous experimental testing.[7] The following section outlines a phased approach to empirically verify the predicted biological activities of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate.

Phase 1: Synthesis and Initial Biological Screening

The first step is the chemical synthesis of a sufficient quantity of high-purity Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate. Following synthesis and characterization, a broad-based initial biological screening is recommended.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Culture: Plate various human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Phase 2: Target Deconvolution and Validation

If the initial screening reveals significant biological activity, the next crucial step is to identify the specific molecular target(s) responsible for this effect.

Workflow for Experimental Target Validation:

Conclusion and Future Directions

This in-depth technical guide has provided a comprehensive framework for predicting and validating the biological activity of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate. The in silico analysis suggests that this compound possesses drug-like properties and has the potential to interact with therapeutically relevant targets, such as protein kinases. The proposed experimental validation pipeline provides a clear and logical path forward to empirically test these computational hypotheses. The successful execution of this strategy will be instrumental in determining the true therapeutic potential of this novel chemical entity and its suitability for further preclinical and clinical development.

References

- MySkinRecipes. (n.d.). Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate.

- ResearchGate. (2019). Synthesis of 2-methyl-5-methoxy-1,4-benzoquinone and In-silico Activity Profiling Toward Cytochrome P450-3A4.

- ResearchGate. (n.d.). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity.

- MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide.

- Smolecule. (n.d.). Methyl 3-fluoro-5-(piperidin-4-yl)benzoate.

- PubChem. (n.d.). 3-Fluoro-5-(5-methoxypyridin-2-yl)benzoic acid.

- Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods.

- PubMed Central. (2025). DRLiPS: a novel method for prediction of druggable RNA-small molecule binding pockets using machine learning.

- ResearchGate. (n.d.). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide.

- Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.

- PubMed Central. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery.

- Frontiers. (2018). Extending in Silico Protein Target Prediction Models to Include Functional Effects.

- ResearchGate. (2015). Advances in computational methods to predict the biological activity of compounds.

- MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.

- PubMed Central. (n.d.). A data mining approach for identifying novel target specific small molecules.

- PubMed Central. (2023). Predicting compound activity from phenotypic profiles and chemical structures.

- MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.

- PubChem. (n.d.). 2-Fluoro-4-(2-methoxypyridin-3-yl)benzoic acid.

- Drug Discovery World. (2026). 2026: the year AI stops being optional in drug discovery.

- Universitat Rovira i Virgili. (n.d.). Prediction studies of the biological activity of chemical substances by QSAR methods.

- Termedia. (n.d.). an in silico study.

- PubMed Central. (n.d.). Computational/in silico methods in drug target and lead prediction.

- bioRxiv. (2026). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors.

- ChemSynthesis. (2025). methyl 2-fluoro-5-formylbenzoate.

- ResearchGate. (2025). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES.

- MDPI. (2023). Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction.

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

- Preprints.org. (2025). Deep Learning Approaches for Predicting Bioactivity of Natural Compounds.

- Longdom Publishing. (n.d.). Chemoinformatics and its Bioactivity Prediction in Drug Discovery.

- Taylor & Francis Online. (2012). A new microRNA target prediction tool identifies a novel interaction of a putative miRNA with CCND2.

- PubMed. (n.d.). Predicting ADME properties in silico: methods and models.

- ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

Sources

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Fluoro-4-(2-methoxypyridin-3-yl)benzoic acid | C13H10FNO3 | CID 177747258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate [myskinrecipes.com]

- 10. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. termedia.pl [termedia.pl]

Potential mechanism of action for Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate

An In-depth Technical Guide to Elucidating the Mechanism of Action for Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate

Authored by: A Senior Application Scientist

Preamble: Charting a Course for a Novel Chemical Entity

The compound Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate represents a novel chemical entity with undisclosed biological activity. Its structure, however, provides a compelling starting point for a hypothesis-driven investigation into its mechanism of action. This guide is structured as a comprehensive research proposal, designed to systematically explore and identify the molecular targets and cellular pathways modulated by this compound. We will leverage established principles of drug discovery and chemical biology to dissect its potential therapeutic relevance.

The molecular architecture combines several key pharmacophoric elements: a pyridine ring, a common feature in a multitude of approved drugs[1][2]; a fluorinated benzene ring, a strategic modification to enhance metabolic stability and binding affinity[3]; and a benzoate ester, which can influence solubility and cell permeability. The bi-aryl linkage between the pyridine and benzene rings creates a defined three-dimensional conformation that will be critical for its interaction with a biological target.

This document will lay out a logical and technically robust workflow, from broad-based screening to pinpointed mechanistic studies, providing the reader with a clear roadmap for characterizing this intriguing molecule.

Part 1: Hypothesized Mechanisms of Action - A Structurally-Informed Perspective

Based on a thorough analysis of the molecule's substructures and a review of the activities of analogous compounds, we can propose several plausible mechanisms of action for Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate.

Kinase Inhibition: A Primary Hypothesis

The pyridine and fluorinated phenyl rings are prevalent in a vast number of kinase inhibitors.[4] These compounds often function as ATP-competitive inhibitors by occupying the adenine-binding pocket of the kinase. The nitrogen atom of the pyridine ring can act as a crucial hydrogen bond acceptor, mimicking the hinge-binding motif of ATP.

-

Rationale: The overall size and shape of the molecule are consistent with insertion into the ATP-binding cleft of many kinases. The methoxy and fluoro substituents can be strategically positioned to interact with specific amino acid residues, potentially conferring selectivity for a particular kinase or kinase family.

G-Protein Coupled Receptor (GPCR) Modulation

The scaffold of a substituted bi-aryl system is also characteristic of many GPCR ligands. Depending on the specific receptor, the compound could act as an agonist, antagonist, or allosteric modulator.

-

Rationale: The conformational flexibility of the bi-aryl bond allows the molecule to adopt different spatial arrangements, which may be favorable for binding within the transmembrane domains of GPCRs.

Ion Channel Blockade

Certain pyridine-containing molecules have been shown to function as ion channel blockers, particularly potassium channels.[5] This activity is often mediated by the pyridine ring interacting with residues within the channel pore.

-

Rationale: While less common than kinase inhibition for this type of scaffold, the possibility of ion channel modulation should not be dismissed, especially given the presence of the electron-rich pyridine ring.

Other Enzymatic Inhibition

Beyond kinases, the compound could inhibit other classes of enzymes, such as metabolic enzymes or those involved in signaling pathways.[6][7]

-

Rationale: The ester functionality could be recognized by esterases, or the overall structure may fit into the active site of other enzymes.

Part 2: A Phased Experimental Approach for Target Deconvolution

We propose a multi-phase experimental workflow to systematically test our hypotheses and identify the primary molecular target(s) of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate.

Phase I: Broad Spectrum Phenotypic and Target-Based Screening

The initial phase is designed to cast a wide net and identify any significant biological activity.

Experimental Workflow: Phase I

Caption: Phase I Experimental Workflow.

Detailed Protocols: Phase I

-

Protocol 2.1: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., A549, MCF7, U87MG) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value for each cell line.

-

-

Protocol 2.2: Broad Kinase Profiling (Example: KinomeScan™)

-

Compound Submission: Submit Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate to a commercial kinase profiling service (e.g., DiscoverX/Eurofins).

-

Assay Principle: The assay is based on a competitive binding assay where the test compound competes with an immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured by qPCR.

-

Data Output: The results are typically reported as a percentage of control, indicating the degree of binding inhibition for each kinase at a given concentration (e.g., 10 µM).

-

Phase II: Hit-to-Target Validation

Once initial hits are identified, this phase focuses on confirming the direct interaction between the compound and the putative target protein(s).

Experimental Workflow: Phase II

Caption: Phase II Experimental Workflow.

Detailed Protocols: Phase II

-

Protocol 2.3: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either vehicle or Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate at a desired concentration for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

-

Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Phase III: In-depth Mechanistic Characterization

With a validated target, the final phase aims to elucidate the precise mechanism of action.

Experimental Workflow: Phase III

Caption: Phase III Experimental Workflow.

Detailed Protocols: Phase III

-

Protocol 2.4: Kinase Activity Assay (ADP-Glo™)

-

Kinase Reaction: Set up a reaction containing the purified target kinase, the substrate, ATP, and varying concentrations of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate. Incubate at room temperature for a specified time.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP generated and thus the kinase activity.

-

Data Analysis: Determine the IC50 of the compound and perform kinetic studies by varying the concentrations of ATP and the substrate to determine the mode of inhibition (e.g., competitive, non-competitive).

-

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Summary of Hypothetical Screening Results

| Assay Type | Target/Cell Line | Endpoint | Result |

| Cell Viability | A549 (Lung Cancer) | IC50 | 1.2 µM |

| Cell Viability | MCF7 (Breast Cancer) | IC50 | 0.8 µM |

| Kinase Panel | Kinase X | % Inhibition @ 10 µM | 95% |

| Kinase Panel | Kinase Y | % Inhibition @ 10 µM | 88% |

| GPCR Panel | Receptor Z | % Activity @ 10 µM | <10% |

Conclusion

This technical guide provides a rigorous and systematic framework for elucidating the mechanism of action of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate. By following this hypothesis-driven and experimentally phased approach, researchers can efficiently move from a novel compound of unknown function to a well-characterized molecule with a defined molecular target and cellular activity. The insights gained from these studies will be invaluable for guiding its future development as a potential therapeutic agent or research tool.

References

-

Sherratt, R. A., Bostock, H., & Sears, T. A. (1980). The mechanism of action of 4-aminopyridine in demyelinated mammalian nerve fibres. Nature, 283(5747), 570–572. [Link]

-

MySkinRecipes. (n.d.). Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate. Retrieved January 28, 2026, from [Link]

-

R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

Albright, J. D., Reich, M. F., Delos Santos, E. G., Dusza, J. P., Sum, F. W., Venkatesan, A. M., ... & Bailey, T. (1998). 5-Fluoro-2-methyl-N-[4-(5H-pyrrolo[2,1-c]-[5][8]benzodiazepin-10(11H)-ylcarbonyl)-3-chlorophenyl]benzamide (VPA-985): an orally active arginine vasopressin antagonist with selectivity for V2 receptors. Journal of medicinal chemistry, 41(14), 2442–2444. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-(5-methoxypyridin-2-yl)benzoic acid. PubChem. Retrieved January 28, 2026, from [Link]

-

Singh, U. P., & Singh, R. K. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1439-1467. [Link]

-

Li, G., et al. (2022). Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. Journal of Medicinal Chemistry, 65(15), 10447-10463. [Link]

-

ResearchGate. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). [Link]

-

Denora, N., Laquintana, V., Pisu, M. G., Dore, R., Murru, L., Latrofa, A., ... & Sanna, E. (2008). 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. Journal of medicinal chemistry, 51(20), 6555–6567. [Link]

-

MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

Volkhin, N. N. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 7(4), 1-8. [Link]

-

National Institutes of Health. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

-

ResearchGate. (2007). Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

Journal of Global Pharma Technology. (2019). Synthesis of New 2, 4, 5-Triphenyl Imidazole Derivatives Derived from Benzoin and Studying their Biological Activity. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate [myskinrecipes.com]

- 5. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 8. Buy Methyl 3-fluoro-5-(piperidin-4-yl)benzoate [smolecule.com]

A Guide to the Retrosynthetic Analysis of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive retrosynthetic analysis of the biaryl compound, Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate. This molecule serves as a key structural motif in various areas of medicinal chemistry and materials science. Understanding its synthesis is crucial for the development of novel compounds with potential therapeutic or functional properties. This document will delve into the logical disconnection of the target molecule, propose a viable synthetic route based on established chemical principles, and provide detailed experimental considerations.

Introduction to the Target Molecule

Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate is a complex aromatic structure featuring a fluorinated benzoic acid derivative linked to a methoxy-substituted pyridine ring. The electronic nature of these two rings—the electron-deficient benzoate and the electron-rich pyridine—presents unique challenges and opportunities in its synthesis. The presence of the fluorine atom ortho to the ester group can influence the conformation of the molecule and its interactions with biological targets. Similarly, the methoxy group on the pyridine ring modulates its electronic properties and potential for hydrogen bonding. A sound retrosynthetic strategy is paramount to efficiently construct this molecule.

Retrosynthetic Strategy: Disconnecting the Core

The most logical and strategically sound disconnection in the retrosynthesis of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate is the carbon-carbon bond between the benzoic acid and pyridine rings. This biaryl linkage immediately suggests a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis. Both the Suzuki-Miyaura and Negishi couplings are excellent candidates for this transformation.

Caption: Proposed forward synthesis via Suzuki-Miyaura coupling.

Synthesis of Precursors

1. Methyl 2-fluoro-4-bromobenzoate (1)

This precursor can be synthesized from the commercially available 4-bromo-2-fluorobenzoic acid via Fischer esterification.

Experimental Protocol:

-

To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in methanol (10 vol), slowly add thionyl chloride (2.0 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-fluoro-4-bromobenzoate as a solid.

| Reagent | Molar Eq. |

| 4-bromo-2-fluorobenzoic acid | 1.0 |

| Methanol | Solvent |

| Thionyl Chloride | 2.0 |

2. 5-methoxypyridin-3-ylboronic acid (2)

The synthesis of this key intermediate can be achieved from 3-bromo-5-methoxypyridine. The formation of the boronic acid can proceed through a lithium-halogen exchange followed by quenching with a borate ester. [1] Experimental Protocol:

-

Dissolve 3-bromo-5-methoxypyridine (1.0 eq) in a mixture of anhydrous THF and toluene.

-

Cool the solution to -40 °C under an inert atmosphere (e.g., argon).

-

Add triisopropyl borate (1.2 eq) to the solution.

-

Slowly add a solution of n-butyllithium (1.1 eq) while maintaining the temperature at -40 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

After filtration and concentration, the crude boronic acid can be purified by recrystallization or chromatography.

| Reagent | Molar Eq. |

| 3-bromo-5-methoxypyridine | 1.0 |

| Triisopropyl borate | 1.2 |

| n-Butyllithium | 1.1 |

The Suzuki-Miyaura Coupling Reaction

Mechanism Overview:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: [2]

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 2-fluoro-4-bromobenzoate.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol:

-

To a reaction vessel, add Methyl 2-fluoro-4-bromobenzoate (1.0 eq), 5-methoxypyridin-3-ylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., SPhos, XPhos),[3] and a base such as aqueous sodium carbonate (2.0 eq) or potassium phosphate.

-

Degas the mixture by bubbling argon or nitrogen through the solvent (e.g., 1,4-dioxane/water, toluene/water) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the target molecule. [1]

Component Recommended Reagents/Conditions Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/SPhos, PdCl₂(dppf) Base Na₂CO₃, K₂CO₃, K₃PO₄ Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME | Temperature | 80-110 °C |

Alternative Strategy: The Negishi Coupling

The Negishi coupling, which utilizes an organozinc reagent, is another powerful method for the formation of the biaryl bond. [4]This approach can be advantageous in cases where the corresponding boronic acid is unstable or difficult to prepare.

The forward synthesis would involve the reaction of Methyl 2-fluoro-4-bromobenzoate (1) with an in situ generated (5-methoxypyridin-3-yl)zinc halide .

Synthesis of the Organozinc Reagent:

The organozinc reagent can be prepared from 3-bromo-5-methoxypyridine via lithium-halogen exchange followed by transmetalation with a zinc halide. [5] Experimental Protocol for Negishi Coupling:

-

Prepare the (5-methoxypyridin-3-yl)zinc halide in situ as described above.

-

In a separate flask, dissolve Methyl 2-fluoro-4-bromobenzoate (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) in an anhydrous solvent like THF.

-

Add the freshly prepared organozinc solution to the solution of the benzoate and catalyst under an inert atmosphere.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work-up and purification would be similar to the Suzuki-Miyaura procedure.

Conclusion

The retrosynthetic analysis of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate strongly indicates that a palladium-catalyzed cross-coupling reaction is the most efficient and reliable strategy for its synthesis. The Suzuki-Miyaura coupling, utilizing a stable pyridylboronic acid, is presented as the primary and most practical approach. The synthesis of the necessary precursors is well-documented and achievable through standard organic transformations. This guide provides a solid foundation for researchers to successfully synthesize this and related biaryl compounds, enabling further exploration of their potential applications.

References

- Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89.

- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

- Knochel, P., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(20), 5294–5297.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxypyridine-3-boronic Acid. Retrieved from [Link]

- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.

- Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388–391.

- Walker, S. D., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.

- Zhang, Y., et al. (2004). 5-Substituted Derivatives of 6-Halogeno-3-((2-(S)-azetidinyl)methoxy)pyridine and 6-Halogeno-3-((2-(S)-pyrrolidinyl)methoxy)pyridine with Low Picomolar Affinity for α4β2 Nicotinic Acetylcholine Receptor and Wide Range of Lipophilicity: Potential Probes for Imaging with Positron Emission Tomography. Journal of Medicinal Chemistry, 47(10), 2453–2465.

- Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299–5358.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methoxypyridine-3-boronic Acid | C6H8BNO3 | CID 2763087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note & Synthesis Protocol: Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate, a key intermediate in pharmaceutical research. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This guide offers a detailed methodology, including the synthesis of the requisite precursors, reaction setup, execution, and purification of the final product. The rationale behind the choice of reagents and reaction conditions is elucidated to provide a deeper understanding of the synthetic process.

Introduction

Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The presence of the fluoro and methoxypyridine moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the construction of biaryl systems, offering high yields and functional group tolerance.[1][2] This protocol details a reliable method for the synthesis of the title compound, starting from commercially available precursors.

Synthetic Scheme

The overall synthetic strategy involves a two-step process, beginning with the synthesis of the key pyridine precursor, followed by the final Suzuki-Miyaura cross-coupling reaction.

Sources

Application Note & Protocols for the Scale-Up Synthesis of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate

Abstract

This document provides a comprehensive guide to the scalable synthesis of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate, a key biaryl intermediate in pharmaceutical development. The synthesis is centered around a robust and well-characterized Suzuki-Miyaura cross-coupling reaction. This guide details the preparation of the requisite starting materials, offers a thorough analysis of critical parameters for the scale-up of the palladium-catalyzed coupling step, and provides validated, step-by-step protocols for synthesis, purification, and quality control. The causality behind experimental choices is explained to empower researchers and drug development professionals to successfully and safely transition this process from the laboratory to pilot plant scale.

Introduction and Strategic Overview

The synthesis of complex biaryl structures is a cornerstone of modern medicinal chemistry and pharmaceutical manufacturing.[1][2] Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate represents a class of molecules where a substituted pyridine ring is coupled to a functionalized benzene ring. Such motifs are prevalent in a wide range of biologically active compounds. The primary challenge in manufacturing such molecules lies in developing a synthetic route that is not only high-yielding but also safe, cost-effective, reproducible, and scalable.[3][4]

The strategy outlined herein employs a convergent synthesis, culminating in a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used in industrial applications due to its functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[5][6][7] Our approach involves the synthesis of two key fragments: Methyl 2-fluoro-4-bromobenzoate (I) and 3-Bromo-5-methoxypyridine (II) , which are subsequently coupled to form the target product.

Diagram 1: Overall Synthetic Workflow.

Synthesis of Key Intermediates

Protocol for Methyl 2-fluoro-4-bromobenzoate (I)

The synthesis of this intermediate is achieved via esterification of the corresponding carboxylic acid. While classic Fischer esterification using a strong acid catalyst is feasible, the use of thionyl chloride is often preferred on a larger scale as it produces volatile byproducts (SO₂ and HCl), driving the reaction to completion and simplifying the workup.[8]

Table 1: Reagents for Intermediate (I) Synthesis

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |

| 4-Bromo-2-fluorobenzoic Acid | 219.01 | 1.00 | 4.57 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 0.82 | 6.85 | 1.5 |

| Methanol (MeOH) | 32.04 | 4.00 (5.0 L) | 124.8 | Solvent |

| Ethyl Acetate (EtOAc) | 88.11 | - | - | Solvent |

| Sat. aq. NaHCO₃ | - | - | - | Wash |

| Brine | - | - | - | Wash |

Step-by-Step Protocol:

-

Reactor Setup: Charge a clean, dry, glass-lined reactor with methanol (5.0 L). Begin agitation and cool the vessel to 0-5 °C using a chiller.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (0.82 kg) subsurface over 30-60 minutes, ensuring the temperature does not exceed 10 °C. An off-gas scrubber system should be in place to neutralize HCl and SO₂ fumes.

-

Acid Addition: Once the thionyl chloride addition is complete, add 4-bromo-2-fluorobenzoic acid (1.00 kg) portion-wise, maintaining the internal temperature below 15 °C.

-

Reaction: Allow the mixture to warm to ambient temperature (20-25 °C) and stir for 12-16 hours.

-

In-Process Control (IPC): Monitor the reaction progress by HPLC until the starting material is <1.0% of the total peak area.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

-

Workup: Dilute the residue with ethyl acetate (8.0 L). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 3.0 L) and brine (3.0 L).[8]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-fluoro-4-bromobenzoate as a solid or oil. The expected yield is typically >95%.

Protocol for 3-Bromo-5-methoxypyridine (II)

This intermediate is prepared via a nucleophilic aromatic substitution (SNAr) reaction. Sodium methoxide displaces one of the bromine atoms on 3,5-dibromopyridine. DMF is an excellent solvent for this transformation due to its polar, aprotic nature, which accelerates SNAr reactions.

Table 2: Reagents for Intermediate (II) Synthesis

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |

| 3,5-Dibromopyridine | 236.89 | 1.00 | 4.22 | 1.0 |

| Sodium Methoxide (NaOMe) | 54.02 | 0.25 | 4.64 | 1.1 |

| Dimethylformamide (DMF) | 73.09 | 4.00 (4.2 L) | - | Solvent |

| Water | 18.02 | - | - | Quench |

Step-by-Step Protocol:

-

Reactor Setup: Charge the reactor with DMF (4.2 L) and 3,5-dibromopyridine (1.00 kg). Begin agitation to dissolve the solid.

-

Reagent Addition: Add sodium methoxide (0.25 kg) portion-wise. A slight exotherm may be observed; maintain the temperature below 30 °C.

-

Reaction: Heat the reaction mixture to 70-75 °C and hold for 4-6 hours.[9]

-

IPC: Monitor the reaction by HPLC or GC-MS for the disappearance of 3,5-dibromopyridine.

-

Quench & Precipitation: Cool the reaction mixture to 10-15 °C. Slowly add water (8.0 L) over 1-2 hours. The product will precipitate as a solid.

-

Isolation: Filter the resulting slurry and wash the filter cake with water (2 x 2.0 L).

-

Drying: Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is 60-70%.

The Suzuki-Miyaura Cross-Coupling: Scale-Up Considerations

The coupling of intermediates (I) and (II) is the key bond-forming step. While straightforward in the lab, scaling up palladium-catalyzed reactions requires careful consideration of several interconnected parameters to ensure safety, efficiency, and product quality.[3][10]

Mechanistic Rationale and Critical Parameters

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimization.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle.

-

Catalyst System: The choice of palladium source and ligand is paramount. For scale-up, pre-catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are often used for their stability and reliability. The catalyst loading should be minimized (typically 0.5-2.0 mol%) to reduce costs and minimize residual palladium in the final product.

-

Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is preferred over organic bases for its low cost, high efficiency, and ease of removal during aqueous workup.

-

Solvent: A two-phase solvent system, such as Toluene/Water or 2-MeTHF/Water, is advantageous. It facilitates the dissolution of both organic substrates and the inorganic base, while also aiding in product/byproduct separation during workup.

-

Temperature & Exotherm Control: Suzuki reactions can be exothermic, especially during the initial stages.[11][12] A slow, controlled addition of one of the coupling partners or a gradual ramp-up to the target temperature is critical for safety. The maximum temperature of the synthesis reaction (MTSR) should be determined via calorimetric studies to prevent thermal runaway.[11]

-

Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation.[3][10] The reactor must be thoroughly purged with nitrogen or argon, and a positive inert gas pressure maintained throughout the reaction to prevent catalyst deactivation and ensure reproducibility.

Detailed Scale-Up Protocol

This protocol assumes the use of a boronic ester of intermediate (II), which can be prepared in situ or separately. For simplicity, this protocol uses 5-methoxypyridine-3-boronic acid.

Table 3: Reagents for Suzuki-Miyaura Coupling

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |

| Methyl 2-fluoro-4-bromobenzoate (I) | 233.03 | 1.00 | 4.29 | 1.0 |

| 5-Methoxypyridine-3-boronic acid | 152.94 | 0.72 | 4.72 | 1.1 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.035 | 0.043 | 0.01 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.19 | 8.58 | 2.0 |

| Toluene | 92.14 | 8.00 (9.2 L) | - | Solvent |

| Water | 18.02 | 2.00 (2.0 L) | - | Solvent |

Step-by-Step Protocol:

-

Reactor Inerting: Charge the reactor with Toluene (9.2 L) and Water (2.0 L). Begin agitation and sparge with nitrogen for at least 30 minutes to deoxygenate the solvents.

-

Reagent Charging: Under a strong nitrogen blanket, charge Methyl 2-fluoro-4-bromobenzoate (1.00 kg), 5-methoxypyridine-3-boronic acid (0.72 kg), potassium carbonate (1.19 kg), and finally the catalyst, Pd(dppf)Cl₂ (0.035 kg).

-

Reaction: Heat the mixture with controlled ramping to 85-90 °C. Hold at this temperature for 8-12 hours.

-

IPC: Monitor the reaction by HPLC until intermediate (I) is <1.0%.

-

Cooling and Phase Separation: Cool the reactor to 50-60 °C. Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

-

Washing: Add water (4.0 L) to the organic layer, agitate for 15 minutes, settle, and remove the aqueous layer. Repeat this wash step.

Product Isolation, Purification, and Quality Control

Palladium Scavenging

Residual palladium is a critical impurity that must be removed from pharmaceutical intermediates. After the aqueous washes, the warm toluene solution can be treated with a metal scavenger.

-

Scavenger Treatment: Add a functionalized silica gel or activated carbon scavenger (e.g., 5-10 wt% relative to the theoretical product weight) to the toluene solution.

-

Agitation: Agitate at 60-70 °C for 2-4 hours.

-

Filtration: Filter the hot solution through a polishing filter to remove the scavenger.

Crystallization Protocol

Crystallization is the most effective method for achieving high purity on a large scale.

-

Solvent Exchange: Concentrate the toluene solution under reduced pressure. Add isopropanol (IPA) and continue distillation to exchange the solvent from toluene to IPA. The final volume should be approximately 4-5 L per kg of starting material (I).

-

Cooling Crystallization: Slowly cool the IPA solution to 0-5 °C over 4-6 hours to induce crystallization.

-

Maturation: Hold the slurry at 0-5 °C with gentle agitation for at least 2 hours to maximize yield.

-

Isolation and Drying: Filter the product and wash the cake with cold IPA (2 x 1.0 L). Dry the solid in a vacuum oven at 45-55 °C until Loss on Drying (LOD) is <0.5%.

Final Product Specifications

Table 4: Quality Control Specifications

| Test | Specification |

| Appearance | White to off-white crystalline solid |

| Purity (by HPLC) | ≥ 99.0% |

| Melting Point | To be established based on reference standard |

| Residual Palladium | < 10 ppm |

| Residual Solvents | Toluene < 890 ppm, Isopropanol < 5000 ppm (ICH Q3C) |

Safety Considerations

-

Reactivity Hazards: The Suzuki-Miyaura coupling can be exothermic. Perform reaction calorimetry during development to understand the thermal profile before scaling.[11] Ensure adequate cooling capacity is available.

-

Chemical Hazards:

-

Thionyl Chloride: Highly corrosive and toxic. Handle in a well-ventilated area or closed system. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

-

Palladium Catalysts: Can be pyrophoric and are toxic. Avoid inhalation of dust.

-

Solvents: Toluene and Isopropanol are flammable. All equipment must be properly grounded to prevent static discharge.

-

-

Engineering Controls: Use a closed-system reactor for all operations. An emergency quench system and a pressure relief valve should be in place. Off-gas should be directed to a suitable scrubber.

Conclusion

This application note outlines a robust and scalable synthetic route for Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate. By carefully controlling critical process parameters in the synthesis of the starting materials and the pivotal Suzuki-Miyaura cross-coupling reaction, this process can be safely and efficiently implemented on an industrial scale. The detailed protocols for reaction, workup, and purification provide a solid foundation for producing high-purity material suitable for further use in pharmaceutical development.

References

- CN104230876A - New synthetic method for key intermediate cis-bromo-ester of conazole medicines.

- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

-

Synthesis of methyl 4-bromobenzoate . PrepChem.com. [Link]

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

- CN113248373A - Preparation method of methyl benzoate compound.

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry . MDPI. [Link]

-

Suzuki reaction . Wikipedia. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst . MDPI. [Link]

-

Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones . PubMed. [Link]

-

Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species . ACS Publications. [Link]

-

Biaryl synthesis by C-C coupling . Organic Chemistry Portal. [Link]

-

Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction . ACS Publications. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . ACS Publications. [Link]

-

Synthesis of biaryls without using heavy metals- the photosplicing approach . Royal Society of Chemistry. [Link]

-

Supporting Information . The Royal Society of Chemistry. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions - Industrial Applications . ResearchGate. [Link]

-

Crystal structure of a methyl benzoate quadruple-bonded dimolybdenum complex . PMC. [Link]

-

Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions . Chemical.AI. [Link]

-

Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species . ResearchGate. [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Royal Society of Chemistry. [Link]

-

Methyl 2-[4-(tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoate . PubMed. [Link]

- US5922898A - Process for preparing biaryl compounds.

-

EAS Nitration Experiment & Recrystallization . YouTube. [Link]

-

Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions . Purdue University. [Link]

-

Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study . ACS Publications. [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds . National Institutes of Health. [Link]

-

A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds . ACS Publications. [Link]

-

Nitration of methyl benzoate . Royal Society of Chemistry Education. [Link]

-

Synthesis of Methyl Benzoate Lab . YouTube. [Link]

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications . Journal of Chemical and Pharmaceutical Research. [Link]

-

Biaryl synthesis with arenediazonium salts: Cross-coupling, CH-arylation and annulation reactions . ResearchGate. [Link]

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. researchgate.net [researchgate.net]

- 3. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]

- 4. jocpr.com [jocpr.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]

- 8. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. engineering.purdue.edu [engineering.purdue.edu]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate

Welcome to the technical support center for the purification of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to assist you in resolving impurities and achieving high purity of your target molecule.

Understanding the Chemistry: The Suzuki-Miyaura Coupling Approach

The synthesis of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate typically proceeds via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide, catalyzed by a palladium complex.

In this specific synthesis, the likely coupling partners are Methyl 2-fluoro-4-bromobenzoate and (5-methoxypyridin-3-yl)boronic acid (or its corresponding ester). Understanding this synthetic route is crucial for anticipating potential impurities.

Frequently Asked Questions (FAQs)

Q1: My crude product is a complex mixture. What are the most common impurities I should expect?

A1: Given the Suzuki-Miyaura coupling route, the most probable impurities include:

-

Unreacted Starting Materials: Methyl 2-fluoro-4-bromobenzoate and (5-methoxypyridin-3-yl)boronic acid.

-

Homocoupling Byproducts: Bipyridine derivatives from the self-coupling of the pyridine boronic acid and biphenyl derivatives from the self-coupling of the bromo-benzoate.

-

Protodeboronation Product: 3-methoxypyridine, formed by the replacement of the boronic acid group with a hydrogen atom. This is a common side reaction in Suzuki couplings.[1]

-

Hydrolysis Product: 2-fluoro-4-(5-methoxypyridin-3-yl)benzoic acid, resulting from the hydrolysis of the methyl ester.

-

Residual Palladium Catalyst and Ligands: These are often carried through from the reaction workup.

Q2: I am having trouble separating my product from a persistent impurity with a similar polarity. What are my options?

A2: When dealing with closely eluting impurities, consider the following strategies:

-

Optimize Column Chromatography: Experiment with different solvent systems. A shallow gradient of a less polar solvent (e.g., heptane or hexanes) and a more polar solvent (e.g., ethyl acetate or a mixture of ethyl acetate and dichloromethane) can improve separation.[2]

-

Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while the impurity remains soluble at all temperatures or is insoluble.

-

Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity material, although it is less scalable.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation.

-

Mass Spectrometry (MS): To confirm the molecular weight of your compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting Guides